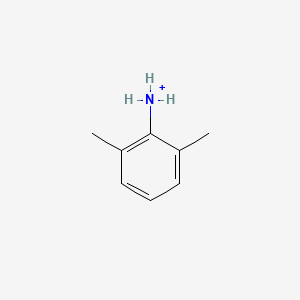

2,6-Dimethylanilinium

Description

Historical Context and Evolution of Research on Anilinium Derivatives

The scientific journey of anilinium derivatives is intrinsically linked to the history of aniline (B41778) itself. Aniline was first isolated in the early 19th century through various means, and it was August Wilhelm von Hofmann in 1843 who demonstrated that these isolates were a single substance. mcgill.ca Hofmann's subsequent research in London on compounds from coal tar, including aniline, laid the groundwork for a new era in synthetic chemistry. mcgill.cacambridge.org

A pivotal moment was the accidental synthesis of the first synthetic dye, mauveine, by William Henry Perkin, one of Hofmann's students, in 1856. This discovery catalyzed the birth of the synthetic dye industry, with companies like BASF in Germany capitalizing on aniline chemistry to create a vast array of dyes. mcgill.ca This industrial boom spurred further research into the fundamental chemistry of aniline and its derivatives. cambridge.org

Early research was largely empirical, focused on creating new dyes and understanding their application. cambridge.org However, the utility of aniline derivatives soon expanded. They proved useful for staining in microscopy, which led to Paul Ehrlich's pioneering concept of using dyed molecules to selectively target and kill bacteria, culminating in the development of Salvarsan in 1909 as a treatment for syphilis. mcgill.ca

As chemical theory advanced, research shifted towards a more systematic understanding of the structure-property relationships in aniline derivatives. Scientists began to investigate how substituents on the aromatic ring influence the basicity of the amino group. This led to the study of the acid-base equilibria of substituted anilinium ions, the conjugate acids of anilines. gatech.edu Researchers have measured the thermodynamic parameters of ionization for numerous anilinium ions to quantify the electronic and steric effects of substituents. researchgate.netrsc.org These studies established that substituent-induced changes in the acidity of anilinium ions in aqueous solutions are influenced by both enthalpy and entropy changes. gatech.edu This foundational work is crucial for predicting reactivity and designing chemical processes involving these compounds.

Scope and Significance of 2,6-Dimethylanilinium in Contemporary Chemical Science

The significance of the 2,6-dimethylanilinium cation in modern chemical science is primarily derived from the utility of its conjugate base, 2,6-dimethylaniline (B139824). This compound is a vital intermediate and building block in various sectors of the chemical industry. fiveable.mesci-hub.se

In Pharmaceutical and Agrochemical Synthesis: 2,6-dimethylaniline is a key precursor in the manufacture of several important products. chemicalbook.comfishersci.ca Most notably, it is a starting material in the synthesis of the widely used local anesthetic lidocaine (B1675312). nih.govebi.ac.ukumass.edu The synthesis involves the reaction of 2,6-dimethylaniline with α-chloroacetyl chloride, where the anilinium salt plays a role in the reaction equilibria. chegg.comumass.edu It is also used to produce other pharmaceuticals and a range of pesticides. Because lidocaine metabolizes in the body to form 2,6-dimethylaniline, the study of this compound and its cation is also relevant in pharmacokinetic research. ebi.ac.ukindustrialchemicals.gov.augezondheidsraad.nl

In Dye and Polymer Industries: Continuing the historical legacy of anilines, 2,6-dimethylaniline serves as an intermediate in the production of certain dyes and pigments. solubilityofthings.comontosight.ai It is also utilized in the manufacturing of antioxidants and other chemicals for the rubber industry. chemicalbook.comfishersci.ca

In Coordination Chemistry and Catalysis: The steric hindrance provided by the two methyl groups ortho to the amino group gives 2,6-dimethylaniline and its derivatives unique properties as ligands in organometallic chemistry. sigmaaldrich.com For instance, it can be used to synthesize rhodium(II) anilide complexes. sigmaaldrich.com Furthermore, research has been conducted on the catalytic amination of 2,6-dimethylphenol (B121312) to produce 2,6-dimethylaniline, exploring various transition metal-based catalysts. researchgate.net The hydrodenitrogenation (HDN) of 2,6-dimethylaniline is also a subject of study in the context of improving fuel quality. researchgate.net

In Fundamental Chemical Research: The 2,6-dimethylanilinium ion serves as a model compound for studying reaction mechanisms and the influence of steric and electronic effects on chemical properties. For example, the kinetics of its degradation by hydroxyl radicals has been investigated to understand its environmental fate. researchgate.net The distinct substitution pattern influences its solubility, reactivity, and interaction with other molecules, such as surfactants, making it a subject of interest in physical organic chemistry. solubilityofthings.comacs.orgresearchgate.net

Research Data on 2,6-Dimethylanilinium and its Parent Compound

The following tables provide key data points from chemical research on 2,6-dimethylanilinium and its corresponding neutral form, 2,6-dimethylaniline.

Physicochemical Properties

This table outlines the fundamental physical and chemical properties of 2,6-dimethylaniline and its anilinium cation.

| Property | 2,6-Dimethylaniline | 2,6-Dimethylanilinium | Source |

| Chemical Formula | C₈H₁₁N | C₈H₁₂N⁺ | nih.govnih.gov |

| Molecular Weight | 121.18 g/mol | 122.19 g/mol | nih.govnih.gov |

| Melting Point | 10-12 °C | Not applicable | chemicalbook.commerckmillipore.com |

| Boiling Point | 216 °C | Not applicable | merckmillipore.com |

| Density | 0.984 g/mL at 25 °C | Not available | chemicalbook.com |

| pKa | 3.89 (for the anilinium ion) | 3.9 | chegg.comchemicalbook.com |

| Water Solubility | 7.5 g/L (20 °C) | Generally soluble | chemicalbook.com |

| Appearance | Clear yellow to red-brown liquid | Solid (as a salt, e.g., hydrochloride) | chemicalbook.com |

Selected Research Findings

This table summarizes specific findings from research articles concerning the synthesis and reactivity of 2,6-dimethylaniline and its anilinium form.

| Research Area | Finding | Significance | Source |

| Synthesis | Can be synthesized from m-xylene (B151644) via nitration followed by catalytic hydrogenation. | A common industrial route from a basic feedstock. | |

| Synthesis | Can be formed by the catalytic amination of 2,6-dimethylphenol using catalysts like Ni-Cu-Cr/γ-Al₂O₃. | Provides an alternative synthetic pathway from phenolic precursors. | researchgate.net |

| Reactivity | Reacts with α-chloroacetyl chloride as a key step in the synthesis of Lidocaine. | Demonstrates its primary role as a nucleophile in pharmaceutical manufacturing. | umass.edu |

| Reactivity | The reaction with hydroxyl radicals (•OH) has a second-order rate constant of approximately 1.71 x 10¹⁰ M⁻¹s⁻¹. | Quantifies its reactivity in advanced oxidation processes, relevant to environmental chemistry. | researchgate.net |

| Ligand Synthesis | Can be deprotonated with n-butyllithium to form lithium 2,6-dimethylanilide, a precursor to Rh(II) complexes. | Highlights its use in creating sterically hindered ligands for coordination chemistry. | sigmaaldrich.com |

| Physicochemical Study | The presence of substituted anilinium ions, including derivatives of 2,6-dimethylaniline, can tune the structure of surfactant micelles. | Shows its utility as a model compound for studying intermolecular forces in colloid science. | acs.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40762711 | |

| Record name | 2,6-Dimethylanilinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40762711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107556-92-3 | |

| Record name | 2,6-Dimethylanilinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40762711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethylanilinium

Strategies for 2,6-Dimethylaniline (B139824) Synthesis and Derivatization

The production of 2,6-dimethylaniline is a critical step, as it serves as the direct precursor to the anilinium salt. Several synthetic routes are employed, each with distinct advantages and applications.

Vapor-Solid Phase Alkylation Routes

Vapor-solid phase alkylation is a significant industrial method for producing N,N-dimethylaniline and its derivatives. alfa-chemistry.com This process typically involves passing a mixture of an aniline (B41778) and an alcohol, such as methanol (B129727), over a solid catalyst at elevated temperatures. alfa-chemistry.com For the synthesis of 2,6-dimethylaniline, a common approach is the amination of 2,6-dimethylphenol (B121312) in the vapor phase with ammonia (B1221849) over an aluminum oxide catalyst. google.com High yields of 2,6-dimethylaniline can be achieved by carefully controlling reaction conditions, including temperature and the molar ratio of ammonia to 2,6-dimethylphenol. google.com

Another example of vapor-solid phase alkylation is the synthesis of 2,6-dimethylaniline from ortho-toluidine and methanol using a V₂O₅ catalyst. researchgate.net Research has shown that a 10% V₂O₅ concentration is optimal, with the addition of Cr₂O₃ as a cocatalyst further enhancing the process. researchgate.net The selectivity towards 2,6-dimethylaniline can be improved by introducing water into the feed. researchgate.net

Table 1: Optimal Conditions for Vapor-Solid Phase Alkylation of o-Toluidine

| Parameter | Optimal Value |

|---|---|

| Catalyst | 10% V₂O₅ with Cr₂O₃ cocatalyst (10:1 ratio) |

| Reaction Temperature | 370°C |

| o-Toluidine/Methanol Molar Ratio | 1:3 |

| Liquid Hourly Space Velocity (LHSV) | 0.5 h⁻¹ |

Data derived from research on the synthesis of 2,6-dimethylaniline using a V₂O₅ catalyst. researchgate.net

Reductive Pathways from Substituted Precursors

Reductive pathways are a cornerstone in the synthesis of aromatic amines, including 2,6-dimethylaniline. A prevalent method involves the nitration of a suitable precursor, such as xylene, followed by the reduction of the resulting nitro compound. iarc.frwikipedia.org For instance, the synthesis of the anesthetic lidocaine (B1675312) often begins with the reduction of 2,6-dimethylnitrobenzene to form 2,6-dimethylaniline. nih.gov Similarly, the reduction of 2,4-dinitrotoluene (B133949) is a pathway to producing diaminotoluenes. google.com

Iron-catalyzed reduction methods are also employed and are considered a greener alternative to traditional hydrogenation for producing compounds like 2,6-dimethylaniline hydrochloride. Another reductive approach is the conversion of 2,6-dimethylphenol to 2,6-dimethylaniline in the presence of hydrogen, ammonia, and a hydrogen-transfer catalyst like palladium. google.com

Condensation Reactions for Schiff Base Formation

Schiff bases, characterized by a carbon-nitrogen double bond, are readily formed through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netimpactfactor.org 2,6-Dimethylaniline can serve as the primary amine in these reactions. For example, it can be reacted with aldehydes or ketones, such as 2-hydroxybenzaldehyde or 2-pyridinecarboxaldehyde, to form Schiff base ligands. researchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like toluene (B28343) or methanol. researchgate.netproquest.commdpi.com The resulting Schiff bases are valuable in coordination chemistry and as intermediates in various organic syntheses. researchgate.netimpactfactor.org

Table 2: Examples of Schiff Base Synthesis from Anilines

| Aniline Derivative | Carbonyl Compound | Product Type |

|---|---|---|

| 2,6-Dibenzhydryl-4-methylaniline (B1474207) | 2-Hydroxybenzaldehyde | [N,O⁻] donor ligand |

| 2,6-Dibenzhydryl-4-methylaniline | 2-Pyridinecarboxaldehyde | [N,N] donor ligand |

| 5-Chloro-2-hydroxy-4-methyl-acetophenone | Various dimethylanilines | Ketimines |

| 4-Bromo-2,6-dimethylaniline (B44771) | Salicylaldehyde | Dentate ligand |

Data compiled from studies on Schiff base formation. researchgate.netimpactfactor.orgproquest.com

Preparation and Isolation of 2,6-Dimethylanilinium Salts

The formation of 2,6-dimethylanilinium salts is typically achieved through straightforward acid-base reactions, resulting in the protonation of the amino group on the 2,6-dimethylaniline molecule.

Protonation Reactions with Inorganic and Organic Acids

2,6-Dimethylanilinium salts can be prepared by reacting 2,6-dimethylaniline with a variety of inorganic or organic acids. google.com Inorganic acids such as hydrochloric acid, sulfuric acid, and phosphoric acid are commonly used. google.comresearchgate.net The reaction is often carried out by dissolving or suspending the 2,6-dimethylaniline in an inert organic solvent and then introducing the acid, which causes the anilinium salt to precipitate. google.com For example, bubbling hydrogen chloride gas through a solution of 2,6-dimethylaniline in a solvent like carbon tetrachloride and ethanol (B145695) will yield 2,6-dimethylanilinium hydrochloride.

Organic acids are also used in these protonation reactions. For instance, in the synthesis of lidocaine, glacial acetic acid is used as a solvent, which reacts with 2,6-dimethylaniline to form an equilibrium with its acetate (B1210297) salt. muni.czechemi.com

Synthesis of Halogenated 2,6-Dimethylanilinium Derivatives

Halogenated derivatives of 2,6-dimethylanilinium are important intermediates in organic synthesis. The synthesis often involves the direct halogenation of 2,6-dimethylaniline or its corresponding anilinium salt. For instance, the bromination of 2,6-dimethylaniline in glacial acetic acid can produce 4-bromo-2,6-dimethylaniline with a high yield. prepchem.comgoogle.com However, the reaction conditions, particularly the acidity of the medium, can influence the position of halogenation. google.com

A process for preparing 4-chloro-2,6-dimethylaniline (B43096) involves the chlorination of the ammonium (B1175870) salts of 2,6-dialkylanilines. google.com This method can yield the 4-chloro-2,6-dimethylanilinium salt, from which the free base can be liberated. google.com Similarly, 4-iodo-2,6-dimethylaniline (B1296278) can be synthesized, and this compound serves as an intermediate for various chemical products. cymitquimica.com

Table 3: Halogenation of 2,6-Dimethylaniline

| Halogenating Agent | Reaction Medium | Major Product |

|---|---|---|

| Bromine | Glacial Acetic Acid | 4-Bromo-2,6-dimethylaniline |

| Bromine | Strongly Acidic Medium | 3-Bromo-2,6-dimethylaniline |

| Chlorine | Carbon Tetrachloride/Ethanol | 4-Chloro-2,6-dimethylaniline hydrochloride |

Data from studies on the halogenation of 2,6-dimethylaniline. google.comprepchem.comgoogle.com

Radiosynthesis and Isotopic Labeling Strategies for Research Probes

The 2,6-dimethylanilinium scaffold is a core component of numerous biologically active compounds, particularly local anesthetics like lidocaine. nih.govwikipedia.org The development of radiolabeled analogues of these compounds provides powerful research probes for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These radiotracers are instrumental in studying drug metabolism, pharmacokinetics, and target engagement in real-time. nih.govsnmjournals.org The primary radionuclides employed for labeling the 2,6-dimethylanilinium core and its derivatives are the short-lived positron emitters carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), along with various radioisotopes of iodine for SPECT and PET. mdpi.comnih.gov

Carbon-11 Labeling

Carbon-11 is a valuable PET isotope due to its short half-life and the fact that carbon is a fundamental element in most organic molecules. mdpi.com The introduction of ¹¹C into a molecule often does not alter its biological activity. Common strategies involve the use of simple, highly reactive ¹¹C-labeled building blocks, or "synthons," which are produced in a cyclotron and rapidly incorporated into a precursor molecule. mdpi.commdpi.com

One of the most prevalent methods is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. mdpi.com Another significant approach is palladium-mediated carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO). Research has demonstrated the successful use of 2,6-dimethylaniline as a nucleophile in these carbonylation reactions. In this method, an aryl halide or triflate precursor is reacted with [¹¹C]CO in the presence of a palladium catalyst and an amine, such as 2,6-dimethylaniline, to form the corresponding [¹¹C]amide. This one-step labeling process is efficient and tolerates a wide variety of functional groups, making it a powerful tool for developing novel PET tracers.

Table 1: Carbon-11 Labeling Strategies for 2,6-Dimethylaniline Derivatives

| ¹¹C-Synthon | Precursor Type | Reaction Type | Labeled Product | Reference |

|---|---|---|---|---|

| [¹¹C]Carbon Monoxide | Aryl Iodide, 2,6-Dimethylaniline | Palladium-mediated Aminocarbonylation | ¹¹C-Carboxamide | |

| [¹¹C]Methyl Iodide | Desmethyl-amine or -hydroxyl precursor | N- or O-Alkylation | ¹¹C-Methylated Amine/Ether | mdpi.com |

| [¹¹C]Acetyl Chloride | Amine precursor | Acetylation | ¹¹C-Acetamide | core.ac.uk |

Fluorine-18 Labeling

Fluorine-18 is the most widely used radionuclide for PET imaging, owing to its near-ideal half-life, which allows for longer synthesis times and imaging protocols, and its low positron energy, which results in higher resolution images. nih.gov Research into PET imaging agents for cardiovascular diseases has led to the development of ¹⁸F-labeled analogues of lidocaine, which contains the 2,6-dimethylanilinium moiety. snmjournals.orgrsc.org These agents are designed to non-invasively assess the density of voltage-gated sodium channels (Naᵥ) in the heart. snmjournals.org

A recently developed, state-of-the-art method for synthesizing these tracers involves a sequential C–H borylation and radiofluorination. nih.gov This automated process begins with the lidocaine molecule itself, which undergoes an iridium-catalyzed C–H borylation to install a boronate ester onto the aromatic ring. nih.govsnmjournals.org This stable precursor is then subjected to a copper-mediated radiofluorination using [¹⁸F]fluoride. nih.gov This late-stage functionalization strategy is highly efficient for working with short-lived isotopes. The resulting [¹⁸F]fluorolidocaine analogue, with the ¹⁸F label on the aromatic ring, produces different radiometabolites compared to analogues labeled on the ethyl chain, providing unique insights into the in vivo fate of these drugs. snmjournals.org

Table 2: Fluorine-18 Labeling of a Lidocaine Analogue

| Precursor | Labeling Strategy | ¹⁸F-Reagent | Labeled Product | Application | Reference |

|---|---|---|---|---|---|

| Lidocaine | Sequential Ir C–H borylation / Cu-mediated radiofluorination | [¹⁸F]Fluoride | Aromatic [¹⁸F]Fluorolidocaine Analogue | PET imaging of myocardial sodium channels | nih.govsnmjournals.org |

Radioiodine Labeling

Radioisotopes of iodine offer versatility for nuclear imaging. Iodine-123 (t½ ≈ 13.2 h) is a gamma emitter used for SPECT, while iodine-124 (t½ ≈ 4.18 d) is a positron emitter suitable for PET imaging. mdpi.com Iodine-125 (t½ ≈ 59.4 d) is typically used in preclinical research and in vitro assays due to its long half-life and low-energy photon emissions. mdpi.com

The synthesis of radioiodinated research probes often involves the preparation of a non-radioactive, iodinated precursor which can then undergo isotopic exchange or be synthesized from scratch using a radioactive iodine source. A straightforward and scalable method for preparing a key precursor, 4-iodo-2,6-dimethylaniline, has been described. researchgate.net This synthesis involves the direct aromatic iodination of 2,6-dimethylaniline with molecular iodine, yielding the product in high purity after a simple extraction. researchgate.net This iodinated building block is a valuable synthon for producing more complex radiolabeled molecules through radioiodine exchange reactions or cross-coupling methodologies. mdpi.comresearchgate.net

Table 3: Precursor Synthesis for Radioiodine Labeling

| Starting Material | Reagent | Reaction | Precursor Product | Potential Radioisotopes | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethylaniline | Molecular Iodine (I₂) | Electrophilic Aromatic Iodination | 4-Iodo-2,6-dimethylaniline | ¹²³I, ¹²⁴I, ¹²⁵I | researchgate.net |

Structural Elucidation and Crystallographic Investigations of 2,6 Dimethylanilinium Compounds

Single Crystal X-ray Diffraction Studies of 2,6-Dimethylanilinium Salts

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. iucr.org This technique has been successfully applied to a range of 2,6-dimethylanilinium salts, revealing detailed information about their crystal packing, bond lengths, and bond angles. The primary condition for this analysis is the availability of a single crystal of suitable size and quality. iucr.org

The analysis of diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. Salts of 2,6-dimethylanilinium have been found to crystallize in several different crystal systems, depending on the size, shape, and hydrogen-bonding capabilities of the counter-anion.

For instance, 2,6-dimethylanilinium dihydrogenphosphate monohydrate crystallizes in the triclinic system with the centrosymmetric space group P-1. tandfonline.com A study of five different organic salts of 2,6-dimethylanilinium with various organic acids revealed crystallization in triclinic (Pī), monoclinic (P2(1)/c, C2/c), and orthorhombic (Pna2(1)) systems. researchgate.net The specific counter-anion dictates the resulting lattice symmetry. For example, the salt with 3,5-dinitrosalicylate adopts a triclinic Pī space group, while the salt with 4-nitrophthalate crystallizes in the monoclinic P2(1)/c space group. researchgate.net

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the unit cell volume (V) and the number of formula units per unit cell (Z), are precisely determined through SC-XRD. The contents of the asymmetric unit constitute the smallest part of the crystal structure from which the entire unit cell can be generated by applying the symmetry operations of the space group.

Detailed crystallographic data for several 2,6-dimethylanilinium salts have been reported, showcasing the structural diversity of these compounds. tandfonline.comresearchgate.net

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | V (ų) | Z | Reference |

|---|---|---|---|---|---|---|---|

| (2,6-dimethylanilinium) dihydrogenphosphate monohydrate | [C₈H₁₂N]H₂PO₄·H₂O | Triclinic | P-1 | a=7.392(5)Å, b=8.323(3)Å, c=10.306(5)Å, α=95.769(4)°, β=102.642(3)°, γ=113.498(2)° | 554.88(5) | 2 | tandfonline.com |

| (2,6-dimethylanilinium) 3,5-dinitrosalicylate | [C₈H₁₂N]·[C₇H₃N₂O₇] | Triclinic | Pī | a=7.6261(6)Å, b=8.3429(8)Å, c=13.1147(12)Å, α=91.3610(10)°, β=102.755(2)°, γ=102.597(2)° | 791.96(12) | 2 | researchgate.net |

| (2,6-dimethylanilinium) 4-nitrophthalate | [C₈H₁₂N]·[C₈H₄NO₆] | Monoclinic | P2(1)/c | a=14.2552(15)Å, b=8.1436(8)Å, c=14.5708(13)Å, β=113.795(2)° | 1547.7(3) | 4 | researchgate.net |

| bis(2,6-dimethylanilinium) 1,5-naphthalenedisulfonate dihydrate | [C₈H₁₂N]₂·[C₁₀H₆S₂O₆]·2H₂O | Monoclinic | P2(1)/c | a=8.4784(7)Å, b=17.4798(15)Å, c=9.1119(8)Å, β=99.742(2)° | 1330.9(2) | 2 | researchgate.net |

Supramolecular Assembly and Intermolecular Interaction Networks

The crystal structures of 2,6-dimethylanilinium salts are stabilized by a complex network of non-covalent interactions. These interactions guide the self-assembly of the ions into well-defined, extended architectures. The protonated -NH₃⁺ group of the cation is a key hydrogen-bond donor, while the aromatic ring offers potential for other weaker interactions.

Hydrogen bonds are the most significant directional interactions in the crystal packing of 2,6-dimethylanilinium salts. The ammonium (B1175870) group (-NH₃⁺) readily donates its protons to electronegative atoms on the counter-anion or solvent molecules.

Strong, charge-assisted N-H···O hydrogen bonds are a dominant feature, linking the cations to oxygen-rich anions like phosphates, carboxylates, and sulfonates. tandfonline.comresearchgate.net In the crystal structure of (2,6-dimethylanilinium) 3,5-dinitrosalicylate, N-H···O hydrogen bonds are fundamental to the supramolecular architecture. researchgate.net Similarly, in 2,6-dimethylanilinium dihydrogenphosphate monohydrate, the cations are linked to the H₂PO₄⁻ anions and water molecules through these interactions. tandfonline.com

Beyond classical hydrogen bonds, other non-covalent forces contribute to the stability of the crystal lattice. The aromatic ring of the 2,6-dimethylanilinium cation can participate in π-system interactions. A study of several 2,6-dimethylanilinium organic salts confirmed the presence of various non-covalent interactions in the crystal packing, including π···π, C···π, O···π, and CH₃···π interactions. researchgate.net

However, the presence and significance of these interactions are highly dependent on the specific crystal structure. The steric hindrance from the two methyl groups ortho to the amine can influence the ability of the aromatic rings to engage in close-packed π-π stacking. In the crystal structures of several para-substituted derivatives of 2,6-dimethylbromobenzene, it was explicitly noted that the packing did not feature π–π or C—H⋯π contacts, with hydrogen bonding being the main directional force. iucr.org This indicates that a subtle interplay of forces determines the final supramolecular assembly, and π-interactions are not a universal feature in all 2,6-dimethylaniline-containing structures. Halogen bonds, such as C-Br···Br, were also found to be absent in these related bromo-substituted compounds. iucr.org

The synergy of strong and weak intermolecular interactions leads to the formation of extended supramolecular frameworks with one-, two-, or three-dimensional topologies. The directionality of hydrogen bonds is particularly crucial in building these architectures.

In the case of 2,6-dimethylanilinium organic acid salts, strong N-H···O hydrogen bonds are primarily responsible for creating one- and two-dimensional motifs. researchgate.net These initial assemblies are then further linked by weaker interactions, such as C-H···O, to extend the structure into a three-dimensional framework. researchgate.net The crystal structure of 2,6-dimethylanilinium dihydrogenphosphate monohydrate is described as a stable 3D network where inorganic layers of phosphate (B84403) anions and water molecules are interconnected with the organic cations. tandfonline.com The specific nature of the counter-anion and the presence of solvent molecules are critical in determining the dimensionality of the final supramolecular architecture.

Molecular Conformation and Stereochemical Analysis in Solid State

Detailed research findings from single-crystal X-ray diffraction have provided significant insights into the stereochemistry of these compounds. The atomic arrangement in these structures is often characterized by the formation of distinct organic and inorganic domains, stabilized by extensive hydrogen-bonding networks. tandfonline.comtandfonline.com For instance, in the crystal structure of 2,6-dimethylanilinium dihydrogenmonophosphate monohydrate, the structure is described by inorganic layers composed of H₂PO₄⁻ anions and water molecules. tandfonline.com The organic 2,6-dimethylanilinium cations are situated between these layers, interacting with them to form a stable three-dimensional network. tandfonline.comtandfonline.com

The conformation of the 2,6-dimethylanilinium cation is significantly influenced by hydrogen bonding between its ammonium (-NH₃⁺) group and the counter-anions. In compounds like bis(2,6-dimethylanilinium) hexachlorostannate(IV), N–H···Cl hydrogen bonds are crucial for the cohesion and stability of the crystal structure. acs.orgresearchgate.net Similarly, in bis(2,6-dimethylanilinium) diaquabis(dihydrogen diphosphato-κ² O,O′)cobaltate(II), the cations are linked to the inorganic layers through N—H···O and C—H···O hydrogen bonds. nih.gov The presence of water molecules can further extend this network, as seen in hydrated salt structures. tandfonline.comresearchgate.net

In addition to strong hydrogen bonds, weaker interactions also play a role in defining the solid-state conformation. In the structure of bis(2,6-dimethylanilinium) diaquabis(dihydrogen diphosphato-κ² O,O′)cobaltate(II), adjacent cations engage in weak π–π stacking interactions, with a reported shortest centroid-to-centroid separation of 3.778 (2) Å. nih.gov However, in other structures, such as 2,5-dimethylanilinium tin iodide, a herringbone-type packing is observed, which precludes significant π–π stacking. utwente.nl Advanced techniques such as Hirshfeld surface analysis have been employed to further investigate and quantify these varied intermolecular interactions. researchgate.netresearchgate.netglobalauthorid.com In some complex cases, diffuse X-ray scattering has been necessary to interpret the crystal structure, indicating the presence of local disorder. researchgate.net

The crystallographic data for several 2,6-dimethylanilinium compounds have been determined, highlighting the structural diversity.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| (C₈H₁₂N)H₂PO₄·H₂O tandfonline.com | Triclinic | P-1 | a=7.392 Å, b=8.323 Å, c=10.306 Å α=95.769°, β=102.642°, γ=113.498° |

| (C₈H₁₂N)₂[SnCl₆] acs.orgresearchgate.net | Monoclinic | C2/m | a=19.8772 Å, b=6.9879 Å, c=8.3001 Å β=98.487° |

| (C₈H₁₂N)₂[Co(H₂P₂O₇)₂(H₂O)₂] nih.gov | Not specified in abstract | Not specified in abstract | Not specified in abstract |

| (2,6-dimethylanilinium) β−octamolybdate iucr.org | Triclinic | P-1 | a=10.508 Å, b=11.578 Å, c=11.686 Å α=118.59°, β=93.74°, γ=101.146° |

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of 2,6-dimethylaniline (B139824). The spectra reveal characteristic vibrations of the aromatic ring, the amino group, and the methyl substituents.

Studies using resonant two-photon ionization mass spectrometry have identified active vibronic transitions related to the aromatic ring vibrations, NH₂ inversion, and CH₃ rotational motions. rsc.orgrsc.org These spectroscopic data align with structural changes predicted by ab initio calculations upon electronic excitation. rsc.orgrsc.org

In the Raman spectrum of 2,6-dimethylaniline, specific peaks can be attributed to its structural features. For instance, a notable peak around 675 cm⁻¹ has been associated with a shift from a higher frequency, potentially indicating the presence of 2,6-dimethylaniline as a hydrolysis product of compounds like lidocaine (B1675312). researchgate.net

Key vibrational modes observed for 2,6-dimethylaniline include:

N-H Stretching: The primary amine group exhibits symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is found in the 1590-1650 cm⁻¹ range.

C-N Stretching: This vibration for aromatic amines occurs in the 1250-1360 cm⁻¹ region.

CH₃ Bending: Symmetric and asymmetric bending vibrations of the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

The table below summarizes some of the characteristic vibrational frequencies for 2,6-dimethylaniline.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Scissoring | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1360 |

This table presents typical ranges for the specified functional groups and may vary slightly based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of 2,6-dimethylanilinium, providing information on the chemical environment of each proton, carbon, and nitrogen atom.

¹H and ¹³C NMR spectroscopy in solution are routinely used to confirm the structure of 2,6-dimethylanilinium. The spectra are characteristically simple due to the molecule's symmetry.

¹H NMR: The proton NMR spectrum of 2,6-dimethylaniline typically shows three distinct signals. The two methyl groups are equivalent, producing a single sharp singlet. The three protons on the aromatic ring give rise to a multiplet pattern corresponding to an A₂B system. The two protons of the amino group also produce a signal, the chemical shift of which can be variable and dependent on solvent and concentration. For the anilinium hydrochloride salt, the NH₃⁺ protons would appear as a broader signal at a more downfield chemical shift. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum of 2,6-dimethylaniline shows four signals, consistent with its symmetrical structure. chemicalbook.com These correspond to the two equivalent methyl carbons, the two equivalent aromatic carbons bearing the methyl groups (C2/C6), the two equivalent meta carbons (C3/C5), and the single para carbon (C4). The carbon atom attached to the amino group (C1) is often difficult to observe due to quadrupolar broadening from the adjacent nitrogen.

The following table provides representative chemical shift data for 2,6-dimethylaniline.

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity |

| ¹H | Methyl (CH₃) | ~2.28 | Singlet |

| ¹H | Aromatic (H3, H4, H5) | ~6.9-7.1 | Multiplet |

| ¹H | Amine (NH₂) | Variable | Broad Singlet |

| ¹³C | Methyl (CH₃) | ~17.4 | Quartet |

| ¹³C | C3/C5 | ~121.6 | Doublet |

| ¹³C | C4 | ~117.9 | Doublet |

| ¹³C | C1/C2/C6 | ~142.7 | Singlet |

Data compiled from various sources, including nih.gov. Chemical shifts are approximate and can vary with solvent and experimental conditions.

Solid-state ¹⁵N NMR is a particularly sensitive probe of the electronic structure at the nitrogen center. While reports on 2,6-dimethylanilinium itself are scarce, studies on closely related N,N-dimethylaniline derivatives provide significant insight into the behavior of the ¹⁵N chemical shift (CS) tensor. acs.org

The ¹⁵N CS tensor is described by three principal components (δ₁₁, δ₂₂, δ₃₃), which define the orientation and magnitude of the chemical shielding. The isotropic chemical shift (δiso) observed in solution is the average of these three components. In the solid state, the full tensor can be measured, providing a much richer source of information about the local electronic environment, including bonding and intermolecular interactions like hydrogen bonding. rsc.org

For derivatives of aniline (B41778), the components of the ¹⁵N CS tensor are highly sensitive to the electronic effects of substituents on the aromatic ring. acs.org

δ₁₁: The most deshielded component.

δ₂₂: This component is often oriented along the C-N bond axis.

δ₃₃: The most shielded component, typically oriented perpendicular to the molecular plane.

Quantum chemical calculations on N,N-dimethylaniline derivatives show that the values of δ₁₁ and δ₃₃ decrease with increasing electron-donating ability of a para substituent, while δ₂₂ shows only minor changes. acs.org The span of the CS tensor (Ω = δ₁₁ - δ₃₃) is a measure of the anisotropy of the electronic shielding. For the protonated anilinium nitrogen (RR'NH₂⁺), the local environment is pseudo-tetrahedral, which influences the EFG tensor parameters detectable by ¹⁴N solid-state NMR. rsc.org This combination of experimental solid-state NMR and quantum chemical calculations is a powerful approach for characterizing the nitrogen environment in solid organic molecules. acs.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight of 2,6-dimethylaniline and for studying its fragmentation pathways, which aids in its structural confirmation.

Under electron impact (EI) ionization, 2,6-dimethylaniline (molecular weight 121.18 g/mol ) readily forms a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 121. chemicalbook.comresearchgate.net The fragmentation pattern is characteristic of anilines and substituted benzenes.

A prominent fragmentation pathway involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion at m/z 120. Another significant fragmentation is the loss of a methyl radical (˙CH₃) from the molecular ion to produce a fragment at m/z 106. Further fragmentation can lead to ions characteristic of the aromatic ring structure, such as those at m/z 91 (tropylium ion precursor), 77 (phenyl cation), and others. chemicalbook.com

The table below lists the major ions observed in the electron impact mass spectrum of 2,6-dimethylaniline. chemicalbook.com

| m/z | Proposed Ion/Fragment | Relative Intensity |

| 121 | [M]⁺˙ (Molecular Ion) | High |

| 120 | [M-H]⁺ | High |

| 106 | [M-CH₃]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low-Moderate |

Relative intensities are qualitative and can vary based on instrument conditions.

Resonant two-photon ionization mass spectrometry has also been employed to study the vibronic spectra of jet-cooled 2,6-dimethylaniline, providing highly detailed spectroscopic information. rsc.orgrsc.orgresearchgate.net

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for the separation and quantification of 2,6-dimethylaniline from complex mixtures, such as biological samples or pharmaceutical preparations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective method for the analysis of 2,6-dimethylaniline. nih.gov Its volatility and thermal stability make it well-suited for GC separation. The coupling with a mass spectrometer provides high sensitivity and specificity for detection and quantification.

Several GC-MS methods have been developed for determining 2,6-dimethylaniline in various matrices, including milk and urine. nih.govoup.com These methods often involve a sample preparation step to extract and concentrate the analyte. Solid-phase microextraction (SPME), particularly headspace SPME, has proven to be a rapid and sensitive technique for isolating 2,6-dimethylaniline from biological fluids prior to GC-MS analysis. oup.com

In a typical GC-MS analysis, 2,6-dimethylaniline is separated on a capillary column (e.g., HP-5MS). researchgate.net The mass spectrometer is often operated in selected-ion monitoring (SIM) mode, where only the characteristic ions of the target analyte (e.g., m/z 121) are monitored. nih.gov This approach significantly enhances sensitivity and reduces matrix interference. For quantitative analysis, an isotopically labeled internal standard, such as 2,6-dimethylaniline-d₉, is often used to correct for variations in extraction efficiency and instrument response. oup.com Such methods can achieve low detection limits, for example, a detection limit of 0.025 µg/g in urine has been reported. nih.gov

High-Performance Liquid Chromatography (HPLC) with Amperometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection is a highly sensitive and specific method for the quantitative analysis of 2,6-Dimethylanilinium (2,6-DMA). This technique is particularly valuable for determining trace amounts of 2,6-DMA, often as an impurity in pharmaceutical preparations containing local anesthetics like lidocaine and prilocaine. nih.gov The principle of the method involves the separation of 2,6-DMA from other components in a sample via HPLC, followed by its detection based on the current generated from its anodic oxidation at a specific potential. ptfarm.pl

The separation is typically achieved using a reversed-phase column, such as a C18, in an isocratic mode. nih.govresearchgate.net The mobile phase generally consists of a buffer solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) to facilitate effective separation. nih.govresearchgate.net

The key to the method's high sensitivity lies in the amperometric detector, which commonly utilizes a glassy carbon electrode. nih.govnih.gov The determination of 2,6-DMA is performed by applying a positive potential to this electrode, which oxidizes the compound. This electrochemical reaction is highly specific to aromatic amines in the potential range of +0.4 to +1.0 V. ptfarm.pl Research has established optimal potentials for this oxidation at approximately +0.85 V to +1.0 V versus an Ag/AgCl reference electrode. nih.govnih.gov

This methodology allows for the detection and quantification of 2,6-DMA at very low concentrations. Studies have consistently reported a limit of detection (LOD) of 0.8 ng/mL and a limit of quantitation (LOQ) of 1.5 ng/mL. nih.govptfarm.plnih.gov The accuracy and precision of the HPLC with amperometric detection method have been shown to be excellent, making it suitable for routine quality control analysis where trace-level quantification is critical. nih.govresearchgate.net

Table 1: HPLC with Amperometric Detection Parameters for 2,6-Dimethylanilinium Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Luna 5 µm C18 (100 mm x 4.6 mm) nih.gov | Hypersil BDS C18 researchgate.net |

| Mobile Phase | 0.01 mol/L Tris buffer (pH 7.9) : Acetonitrile (45:55 v/v) nih.gov | Briton-Robinson buffer (pH 7) : Methanol : Acetonitrile (40:45:15 v/v/v) researchgate.net |

| Flow Rate | Not Specified | 1.2 mL/min researchgate.net |

| Detection | Amperometric Detector (Glassy Carbon Electrode) nih.gov | Amperometric Detector (Glassy Carbon Electrode) nih.gov |

| Applied Potential | +1.0 V vs. Ag/AgCl nih.gov | +0.85 V nih.govptfarm.pl |

| Limit of Detection | 0.8 ng/mL nih.gov | 0.8 ng/mL nih.govptfarm.pl |

| Limit of Quantitation | 1.5 ng/mL nih.gov | 1.5 ng/mL nih.govptfarm.pl |

UV-Visible Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry offers a more accessible and rapid alternative for the quantitative analysis of 2,6-Dimethylanilinium, although it can present challenges regarding specificity. Direct spectrophotometric measurement of 2,6-DMA is often complicated by a lack of sharp, distinct absorption peaks and significant spectral overlap with other active pharmaceutical ingredients or impurities. researchgate.netresearchgate.net

Despite these challenges, various UV spectrophotometric methods have been developed. In HPLC systems with UV detection, monitoring wavelengths of 225 nm and 254 nm have been utilized for the analysis of 2,6-DMA. researchgate.netjst.go.jp For direct quantification in mixtures, the absorbance at around 283 nm has been used to measure 2,6-DMA in the presence of other compounds like mepivacaine. researchgate.net

To overcome the issue of spectral interference, more advanced spectrophotometric techniques are often employed. These include derivative spectrophotometry and chemometric-assisted methods. researchgate.netnih.gov For instance, in one study analyzing a mixture, 2,6-DMA was determined at 280 nm after applying a ratio subtraction method to eliminate spectral interference from fluorescein. researchgate.net Another approach involved using a constant multiplication method for its determination at 237 nm. researchgate.net These advanced data processing strategies allow for the deconvolution of complex spectra, enabling accurate quantification of 2,6-DMA even in multicomponent formulations. researchgate.netresearchgate.net The choice of solvent is critical, with acetonitrile being a commonly used solvent for creating solutions for spectral analysis. researchgate.net

Table 2: UV-Visible Spectrophotometric Analysis Parameters for 2,6-Dimethylanilinium

| Analytical Method | Wavelength (λ) | Solvent/Mobile Phase | Notes |

|---|---|---|---|

| HPLC with UV Detection | 254 nm | 30% Acetonitrile jst.go.jp | Used for monitoring HPLC eluent. jst.go.jp |

| HPLC with UV Detection | 225 nm | Briton-Robinson buffer, Methanol, Acetonitrile researchgate.net | Used for detection in a multicomponent analysis. researchgate.net |

| Dual-Wavelength Spectrophotometry | 283 nm | Not specified | For measuring 2,6-DMA in a binary mixture with mepivacaine. researchgate.net |

| Ratio Subtraction Method | 280 nm | Not specified | Applied to resolve spectral overlap in a mixture. researchgate.net |

Computational Chemistry and Theoretical Modeling of 2,6 Dimethylanilinium Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of the 2,6-dimethylanilinium cation and its parent molecule, 2,6-dimethylaniline (B139824). These studies provide a microscopic view of electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometries of molecular systems with a favorable balance between accuracy and computational cost. For 2,6-dimethylaniline and its protonated form, 2,6-dimethylanilinium, DFT calculations are employed to predict structural parameters such as bond lengths and angles.

Studies on related dimethylaniline isomers have utilized the B3LYP functional with basis sets like 6-31G(d,p) to optimize molecular geometries. researchgate.netresearchgate.net These calculations have shown excellent agreement with experimental results obtained from X-ray crystallography. researchgate.net For instance, in studies of organic salts derived from 2,6-dimethylaniline, the geometries were optimized using the DFT/B3LYP method with the 6-31g(d,p) basis set, and the outcomes were found to be comparable to experimental data. researchgate.net The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. For N,N-dimethylaniline derivatives, the planarity of the dimethylamino group is a key geometric parameter investigated, with calculations showing that the energy difference between planar and nonplanar geometries is often small. acs.org

Table 1: Selected Optimized Geometrical Parameters for an Aniline (B41778) Derivative (N,N-dimethylaniline) using DFT

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | r(C-N) | 1.391 Å |

| Dihedral Angle | C-N-C-C | 11.8° |

| Relative Energy | ΔE (Planar vs. Optimized) | 0.53 kJ/mol |

This table presents representative data for the parent N,N-dimethylaniline molecule based on quantum chemical calculations to illustrate the type of information obtained from DFT optimizations. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Theoretical studies on dimethylaniline isomers using DFT have focused on calculating HOMO and LUMO energies. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For a series of N,N-dimethylaniline derivatives, the HOMO-LUMO energy gap was found to be a key parameter indicating kinetic stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In aniline derivatives, the HOMO is typically localized over the benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. This distribution is fundamental to predicting how the 2,6-dimethylanilinium ion interacts with other species. The analysis of these orbitals helps in understanding intramolecular charge transfer (ICT) processes, which are vital for the molecule's optical and electronic properties. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Dimethylaniline Isomers

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,4-Dimethylaniline | -5.05 | -0.35 | 4.70 |

| 2,5-Dimethylaniline (B45416) | -5.02 | -0.34 | 4.68 |

| 2,6-Dimethylaniline | -5.04 | -0.31 | 4.73 |

Data derived from DFT/B3LYP/6-31G(d,p) calculations, illustrating the electronic characteristics of 2,6-dimethylaniline in comparison to its isomers. researchgate.net

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, including NMR and infrared spectra. For 2,6-dimethylanilinium, theoretical methods can calculate the chemical shifts of its hydrogen and carbon atoms. hmdb.ca These predictions are valuable for assigning peaks in experimental NMR spectra.

A significant application is the calculation of nuclear magnetic shielding tensors, which provide a more complete picture of the electronic environment around a nucleus than the isotropic chemical shift alone. acs.org Studies on para-substituted N,N-dimethylaniline derivatives have used quantum chemical calculations to determine the components of the nitrogen chemical shift (CS) tensor (δ₁₁, δ₂₂, δ₃₃). acs.org These calculations have successfully shown that the isotropic chemical shift decreases as the electron-donating ability of substituents increases. acs.org The orientation and components of the CS tensor are directly related to the molecule's electronic structure, and their theoretical determination offers deep insights that are challenging to obtain experimentally. acs.org Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. plos.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map the conformational landscape and explore the different shapes a molecule like 2,6-dimethylanilinium can adopt over time. nih.gov

For flexible molecules, MD simulations can reveal the various stable and metastable conformations and the transitions between them. plos.org In the context of 2,6-dimethylanilinium, simulations would focus on the rotation of the methyl groups and the orientation of the anilinium headgroup relative to the phenyl ring. These simulations can be performed in various environments, such as in a vacuum or in an explicit solvent, to understand how intermolecular interactions influence conformational preferences. The results from MD simulations provide a dynamic picture of the molecule's structure, which is essential for understanding its function and interactions in complex biological or chemical systems. mdpi.com

Theoretical Analysis of Intermolecular Forces and Thermodynamic Properties in Mixtures

The behavior of 2,6-dimethylanilinium in solution is governed by a complex interplay of intermolecular forces. Theoretical models are employed to analyze these interactions and predict the thermodynamic properties of mixtures containing this compound.

Intermolecular forces in mixtures can include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. libretexts.org In mixtures of 2,6-dimethylaniline with polar solvents, strong hydrogen bonds (such as N-H⋯O and O-H⋯N) and weaker C-H⋯O interactions play a dominant role in the formation of supramolecular structures. researchgate.net Theoretical studies on binary mixtures of various aniline derivatives with other organic liquids have been conducted to understand these molecular interactions. researcher.lifevignan.ac.in By calculating excess thermodynamic properties such as excess molar volume (VE) and excess isentropic compressibility (κsE), researchers can infer the nature and strength of the interactions between the component molecules. researchgate.net

The Prigogine-Flory-Patterson (PFP) theory is a statistical thermodynamic model used to analyze the excess thermodynamic properties of liquid mixtures. researchgate.netufv.br It provides a framework for interpreting excess molar volumes (VE) by dissecting them into three distinct contributions:

An interactional contribution , which accounts for the energy of interactions between the different molecules in the mixture. ufv.brarxiv.org

A free volume contribution , which arises from differences in the thermal expansion and compressibility of the components. ufv.brarxiv.org

A characteristic pressure (P) contribution*, which relates to differences in the internal pressures and reduced volumes of the pure components. researchgate.netufv.br

The PFP theory has been successfully applied to binary mixtures containing aniline derivatives to elucidate the dominant molecular interactions. researchgate.netresearchgate.netresearchgate.net For example, in mixtures of 2-methoxyaniline with alcohols, the analysis showed that the interactional contribution was positive, while the free volume and P* contributions were negative. researchgate.netresearchgate.net By applying PFP theory to mixtures involving 2,6-dimethylaniline, one can quantify the relative importance of different physical effects that drive the mixing behavior. vignan.ac.in

Computational Prediction of Second-Order Electric Susceptibility Tensor Components

The computational prediction of nonlinear optical (NLO) properties, such as the second-order electric susceptibility (χ⁽²⁾), is crucial for identifying materials with potential applications in photonics and optoelectronics. For 2,6-dimethylaniline-containing compounds, theoretical calculations have been performed to determine the components of the second-order electric susceptibility tensor. acs.org

In a study of a cadmium diiodide compound incorporating 2,6-dimethylaniline, CdI₂(2,6-DMA)₂, theoretical calculations of the χ⁽²⁾ tensor components were carried out. acs.org These calculations are essential for understanding the material's efficiency as a second harmonic generator. The study revealed that the calculated values for the χ₁₁₃⁽²⁾ tensor component were in the range of 1.2–1.4 pm·V⁻¹, indicating that the material is a relatively efficient second harmonic generator. acs.org These theoretical predictions complement experimental measurements, such as the Kurtz-Perry powder technique, to provide a comprehensive understanding of the NLO properties. acs.org

Table 2: Calculated Second-Order Electric Susceptibility Tensor Components for CdI₂(2,6-DMA)₂

| Tensor Component | Calculated Value (pm·V⁻¹) |

|---|---|

| χ₁₁₃⁽²⁾ | 1.2 - 1.4 |

These values suggest a notable efficiency for second harmonic generation. acs.org

Reaction Mechanisms, Kinetics, and Degradation Pathways of 2,6 Dimethylaniline/anilinium

Oxidation Pathways and Formation of Reactive Intermediates

Oxidation of 2,6-dimethylaniline (B139824) (2,6-DMA) proceeds through various pathways, often involving highly reactive radical species that lead to a cascade of intermediate products and eventual mineralization.

Advanced Oxidation Processes (AOPs), particularly Fenton and electro-Fenton technologies, have proven effective in degrading 2,6-DMA in aqueous solutions. nih.govtandfonline.com The core of these methods is the generation of highly potent hydroxyl radicals (·OH) from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). researchgate.net The electro-Fenton process enhances this system by electrochemically regenerating the Fe²⁺ catalyst and potentially generating additional oxidants. tandfonline.comnih.gov

Studies have shown that combining these processes with UVA light (photoelectro-Fenton) significantly accelerates the degradation of 2,6-DMA. nih.govnih.govnih.gov For instance, analytical results revealed that UV irradiation could more than double the degradation efficiency compared to the electro-Fenton process alone. nih.govtandfonline.com Optimal conditions for complete removal often involve acidic pH (around 2-3), and specific concentrations of ferrous ions and hydrogen peroxide. nih.govacs.org For example, 100% removal of 1mM 2,6-DMA was achieved at pH 2 with 1mM of ferrous ion and 20mM of hydrogen peroxide under specific current density and UV irradiation. nih.gov

During these oxidation processes, a series of aromatic and aliphatic intermediates are formed. Identified aromatic by-products include 2,6-dimethylphenol (B121312), 2,6-dimethylnitrobenzene, 2,6-dimethyl-p-benzoquinone, and 2,6-dimethyl-hydroquinone. researchgate.netacs.org The degradation pathway eventually leads to the cleavage of the benzene (B151609) ring, forming short-chain carboxylic acids such as maleic, oxalic, acetic, and formic acids before eventual mineralization. nih.govresearchgate.netacs.org Oxalic acid is often noted as a major intermediate. nih.govresearchgate.net

The hydroxyl radical (·OH) is the primary oxidant responsible for the degradation of 2,6-DMA in Fenton-based systems. researchgate.net It is a non-selective, powerful electrophile that reacts rapidly with the aromatic ring. Research indicates that the hydroxyl radicals preferentially attack the amine group and the aromatic ring itself, while the methyl groups are less susceptible to attack. researchgate.netchula.ac.th This preferential attack initiates the degradation cascade. The reaction between ·OH and aromatic compounds typically follows second-order kinetics. researchgate.net

The degradation pathway initiated by hydroxyl radicals involves mechanisms similar to those proposed for aniline (B41778). The attack can lead to the formation of various hydroxylated and nitrated intermediates as the aromatic structure is broken down. researchgate.net

Beyond aqueous degradation, the oxidation of 2,6-DMA is a key process in metabolic activation. In biological systems, cytochrome P450 enzymes catalyze oxidation at two primary sites: the nitrogen of the amino group (N-oxidation) and the para position of the aromatic ring (para-hydroxylation). acs.orgnih.gov

N-oxidation results in the formation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA). This pathway is a common mechanism for the bioactivation of many aromatic amines. acs.org

Para-hydroxylation leads directly to the formation of 4-amino-3,5-dimethylphenol (B131400) (DMAP), which is a major metabolite found in vivo. acs.orgnih.gov

DMAP can be formed directly via oxidation at the para-position or indirectly through the rearrangement of the N-hydroxylation product, DMHA, under mildly acidic conditions in a process known as the Bamberger rearrangement. acs.org Further oxidation of DMAP can produce a toxic iminoquinone. acs.org Studies using recombinant human P450 enzymes have identified P450 2A6 as the major enzyme responsible for N-hydroxylation, while both 2E1 and 2A6 contribute to the formation of DMAP. nih.govacs.org

Kinetic Studies of Degradation Processes and Reaction Rate Constants

The degradation of 2,6-DMA has been shown to follow different kinetic models depending on the specific conditions of the oxidation process. In many electro-Fenton systems, the degradation exhibits pseudo-first-order kinetics. nih.govresearchgate.net However, a more detailed kinetic analysis using competitive kinetics has determined the intrinsic second-order rate constant for the reaction between 2,6-DMA and hydroxyl radicals. These studies, conducted under various experimental setups including batch and continuous flow reactors, have yielded a consistent value. researchgate.net

The data below summarizes key kinetic findings for the degradation of 2,6-dimethylaniline.

| Kinetic Parameter | Process | Value | Source(s) |

| Reaction Order | Electro-Fenton Degradation | Pseudo-first-order | nih.gov, researchgate.net |

| Second-Order Rate Constant (k) | Reaction with Hydroxyl Radicals (·OH) | Mean: 1.71 x 10¹⁰ M⁻¹s⁻¹ (Range: 1.59 - 1.80 x 10¹⁰ M⁻¹s⁻¹) | researchgate.net, chula.ac.th |

Mechanistic Investigations of Electrophilic Aromatic Substitution

The reactivity of the anilinium ion in electrophilic aromatic substitution (EAS) reactions is markedly different from that of the neutral aniline molecule due to the influence of the substituent group on the aromatic ring.

The amino group (-NH₂) in 2,6-dimethylaniline is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. libretexts.orgwikipedia.org Its lone pair of electrons can be donated into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack by an electrophile, particularly when the attack is at the ortho and para positions. wikipedia.org

However, in a strongly acidic medium, the amino group is protonated to form the 2,6-dimethylanilinium ion (-NH₃⁺). This protonation fundamentally alters the group's electronic effect. The anilinium group is strongly deactivating because the positive charge on the nitrogen atom withdraws electron density from the aromatic ring through an inductive effect. masterorganicchemistry.com

This deactivation slows the rate of electrophilic substitution compared to benzene. Furthermore, the anilinium group acts as a meta-director. Because the ring is deactivated, substitution occurs preferentially at the meta-position (positions 3 and 5), which is less deactivated than the ortho and para positions. For 2,6-dimethylanilinium, the steric hindrance from the two methyl groups at the ortho positions further disfavors substitution at those sites, reinforcing the meta-directing effect. Therefore, as acidity increases, the reaction of 2,6-dimethylaniline with an electrophile will increasingly yield the meta-substituted product due to the prevalence of the deactivated anilinium ion. masterorganicchemistry.com

Protonation Equilibria and Basicity Studies of Aniline Derivatives

The basicity of aniline and its derivatives is a fundamental aspect of their chemical reactivity, primarily determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In an aqueous solution, 2,6-dimethylaniline establishes an equilibrium with its conjugate acid, the 2,6-dimethylanilinium ion. The position of this equilibrium is quantified by the pKa value of the anilinium ion.

The introduction of substituents onto the aniline ring significantly influences basicity through a combination of electronic and steric effects. Electron-donating groups typically increase basicity by enhancing the electron density on the nitrogen atom, while electron-withdrawing groups decrease it. journaleras.com However, in the case of 2,6-dimethylaniline, the presence of two methyl groups in the ortho positions introduces a dominant steric factor known as the "ortho effect." vedantu.com

This effect manifests in two primary ways:

Steric Hindrance to Protonation: The bulky methyl groups physically obstruct the approach of a proton (H⁺) to the nitrogen's lone pair, impeding the formation of the N-H bond. vedantu.com

Steric Inhibition of Solvation: The ortho substituents hinder the effective solvation of the resulting anilinium cation, which would otherwise stabilize it.

Destabilization of the Conjugate Acid: Upon protonation, the amino group (-NH₂) becomes an anilinium group (-NH₃⁺). This change is accompanied by a shift in hybridization from sp² to sp³, altering the geometry. The increased size of the -NH₃⁺ group leads to greater steric repulsion with the adjacent methyl groups, destabilizing the conjugate acid. A less stable conjugate acid corresponds to a weaker base. vedantu.com

Consequently, ortho-substituted anilines are generally weaker bases than aniline itself, irrespective of the electronic nature of the substituent. vedantu.com While the two methyl groups in 2,6-dimethylaniline are electron-donating via induction and would be expected to increase basicity, the steric hindrance (ortho effect) largely counteracts this, resulting in a lower basicity compared to aniline and other toluidine isomers. quora.com The experimental pKa value for the 2,6-dimethylanilinium ion is reported with some variation in the literature, with values around 3.9 to 4.3. quora.comdrugbank.comchegg.com

Table 6.4.1: Basicity of Aniline and Selected Alkylated Derivatives

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.63 | quora.com |

| p-Toluidine | 5.12 | quora.com |

| m-Toluidine | 4.69 | quora.com |

| o-Toluidine | 4.39 | quora.com |

| 2,6-Dimethylaniline | 4.31 | drugbank.com |

| 2,6-Dimethylaniline | 3.9 | chegg.com |

This table presents the pKa values for the conjugate acids of various aniline derivatives. A lower pKa value indicates a weaker base.

Rearrangement Reactions Involving N-Hydroxylated Intermediates

The metabolic activation of aromatic amines like 2,6-dimethylaniline often proceeds via N-oxidation, catalyzed by cytochrome P450 enzymes, to form N-hydroxylated intermediates. acs.org For 2,6-dimethylaniline, this intermediate is N-hydroxy-2,6-dimethylaniline (DMHA). This hydroxylamine (B1172632) is a key precursor in further metabolic transformations, including rearrangement reactions. nih.gov

A significant reaction pathway for DMHA is the Bamberger rearrangement, which typically occurs under mildly acidic conditions. acs.org In this process, the N-hydroxylamine rearranges to form an aminophenol. Specifically, N-hydroxy-2,6-dimethylaniline isomerizes to produce 4-amino-3,5-dimethylphenol (DMAP). acs.org

Research has shown that this rearrangement can also be catalyzed by enzymes. Studies using human liver microsomes and recombinant human P450 enzymes identified P450 2E1 as a catalyst for the rearrangement of DMHA to DMAP, a process that occurs independently of NADPH. acs.org Mechanistic investigations using oxygen-18 (¹⁸O) labeling provided critical insights. When the rearrangement was catalyzed by P450 2E1, ¹⁸O from the N-hydroxy group of DMHA was retained in the resulting DMAP product. Conversely, no ¹⁸O was incorporated into DMAP when the reaction was conducted in H₂¹⁸O or under an ¹⁸O₂ atmosphere. acs.org This result strongly indicates that the reaction is an intramolecular oxygen transfer, consistent with a mechanism involving oxygen rebound at the enzyme's active site. acs.org

N-hydroxylation: 2,6-dimethylaniline is oxidized to form N-hydroxy-2,6-dimethylaniline. This is often a metabolic activation step. acs.orgnih.gov

Rearrangement: The N-hydroxy-2,6-dimethylaniline intermediate undergoes heterolysis of the N-O bond, potentially forming a transient, highly reactive nitrenium ion. This intermediate is then attacked by water at the para-position of the aromatic ring, leading to the formation of 4-amino-3,5-dimethylphenol. nih.gov

This rearrangement is a critical pathway as it converts the initial amine into a phenolic compound, altering its biological properties and subsequent metabolic fate.

Applications of 2,6 Dimethylanilinium in Advanced Chemical Systems and Materials Science

Anilinium-Derived Ionic Liquids and Polymeric Materials

The anilinium cation is a key component in the formation of protic ionic liquids and serves as a monomer unit for the synthesis of electroactive polymers.

Protic ionic liquids (PILs) are a class of ionic liquids formed through the transfer of a proton from a Brønsted acid to a Brønsted base. rsc.org This straightforward acid-base neutralization makes their synthesis often simpler and more cost-effective compared to aprotic ionic liquids. rsc.orgmdpi.com The defining feature of PILs is the presence of an available proton on the cation, which enables hydrogen bonding and makes them suitable for applications like acid-catalyzed reactions and as electrolytes in fuel cells. mdpi.comfrontiersin.org

The design of anilinium-based PILs involves the reaction of an aniline (B41778) derivative, such as 2,6-dimethylaniline (B139824), with a suitable Brønsted acid. High-throughput screening techniques have been employed to rapidly assess various combinations of aniline derivatives and acids to identify viable PIL candidates. rsc.org In these screenings, 2,6-dimethylaniline has been reacted with a range of acids, including trifluoroacetic acid, nitric acid, and sulfuric acid, to explore the formation of room-temperature ionic liquids. rsc.org The resulting products are characterized by techniques like NMR spectroscopy to confirm the proton transfer from the acid to the amine nitrogen, thereby verifying the formation of the 2,6-dimethylanilinium cation. rsc.org

Table 1: Examples of Acid-Base Combinations Screened for PIL Synthesis with Aniline Derivatives This table is based on high-throughput screening studies and indicates potential PIL formation.

| Aniline Derivative | Acid | Result of Combination |

| 2,6-Dimethylaniline | Trifluoroacetic Acid (TFA) | Potential PIL formation rsc.org |

| 2,6-Dimethylaniline | Nitric Acid | Potential PIL formation rsc.org |

| 2,6-Dimethylaniline | Sulfuric Acid | Potential PIL formation rsc.org |

| 2,6-Dimethylaniline | Methanesulfonic Acid | Potential PIL formation rsc.org |

| N-Ethylaniline | Trifluoroacetic Acid (TFA) | Successful PIL synthesis rsc.org |

Conducting polymers, particularly polyaniline (PANI) and its derivatives, are of significant interest for their applications in sensors, electrochromic devices, and energy storage. researchgate.netnih.gov Electropolymerization is a versatile method for generating thin, uniform films of these polymers directly onto an electrode surface. nih.govmdpi.com The process typically involves the oxidative condensation of monomer units, such as aniline derivatives, from a solution containing a supporting electrolyte. nih.govmdpi.com

The general mechanism for the electropolymerization of aniline in an acidic medium begins with the irreversible oxidation of the monomer at the anode to form a radical cation. nih.govmdpi.com These radical cations then couple and propagate, leading to the growth of the polymer chain on the electrode surface. mdpi.com The properties and structure of the resulting polymer film are highly dependent on reaction conditions such as the monomer structure, pH, electrolyte, and the electrochemical method used (e.g., potentiodynamic or potentiostatic). mdpi.comasianpubs.org

While the electropolymerization of aniline itself is well-studied, derivatives like 2,5-dimethylaniline (B45416) have also been successfully electropolymerized to form stable, electroactive films. asianpubs.org The introduction of substituents on the aniline ring can influence the polymer's properties. uc.pt Anilinium-based PILs, including those potentially formed from 2,6-dimethylaniline, are considered promising media for electropolymerization, as they can act as both the solvent and the necessary proton source, offering a more streamlined and potentially greener synthesis route. rsc.org

Coordination Chemistry and Ligand Design Utilizing 2,6-Dimethylaniline

The steric bulk provided by the two methyl groups ortho to the amine function makes 2,6-dimethylaniline a valuable component in ligand design, enabling the synthesis of stable metal complexes with specific coordination geometries.

2,6-Dimethylaniline can act as a primary ligand, coordinating directly to a metal center through its nitrogen atom. For instance, new organic-inorganic hybrid compounds have been synthesized by reacting 2,6-dimethylaniline (2,6-DMA) with cadmium iodide (CdI₂). acs.org This reaction yields colorless, needle-like crystals of CdI₂(2,6-DMA)₂, a compound that crystallizes in a noncentrosymmetric space group. acs.org

Furthermore, 2,6-dimethylaniline is a precursor to more complex ligands, such as the 2,6-dimesitylphenyl (Dmp) ligand, which are used to stabilize reactive metal centers. nih.gov The reaction of the lithium salt of this ligand (DmpLi) with metal chlorides like ScCl₃ and YbCl₃ produces monomeric complexes such as DmpMCl₂(THF)₂. nih.gov X-ray diffraction studies of these complexes reveal detailed structural information, including distorted trigonal-bipyramidal or octahedral coordination geometries around the metal atom. nih.gov

Table 2: Selected Metal Complexes Incorporating 2,6-Dimethylaniline or its Derivatives

| Complex Formula | Metal Center | Precursor/Ligand | Key Structural Feature |

| CdI₂(C₈H₁₁N)₂ | Cadmium (Cd) | 2,6-Dimethylaniline | Needle-like crystals, noncentrosymmetric space group acs.org |

| DmpScCl₂(THF)₂ | Scandium (Sc) | 2,6-Dimesitylphenyl | Distorted trigonal-bipyramidal geometry nih.gov |

| DmpYbCl₂(THF)₂ | Ytterbium (Yb) | 2,6-Dimesitylphenyl | Distorted trigonal-bipyramidal geometry nih.gov |

| [Al(CH₃)₂ (C₂₃H₂₃N₂)] | Aluminum (Al) | Schiff base from 2,6-dimethylaniline | Distorted tetrahedral coordination researchgate.net |

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry. iau.ir 2,6-Dimethylaniline is frequently used as the amine component in the synthesis of these ligands due to the steric hindrance from its ortho-methyl groups, which can enhance the stability and influence the catalytic activity of the resulting metal complexes. rsc.orgresearchgate.net

For example, Schiff base iminopyridine ligands have been prepared by reacting 2,6-dimethylaniline with 2-pyridinecarbaldehyde. iau.irresearchgate.net These bidentate ligands coordinate to metal ions like lead(II) through the nitrogen atoms of both the imine group and the pyridine (B92270) ring. iau.irresearchgate.net Similarly, multitopic Schiff base ligands synthesized from 2,6-dimethylaniline and various diformyl or triformyl precursors have been used to create rare-earth metal complexes. rsc.org The resulting complexes often feature coordination between the metal ion and the nitrogen atom of the azomethine group (C=N). impactfactor.org These Schiff base metal complexes are widely explored as catalysts in various organic transformations. rsc.orgresearchgate.netbohrium.com

Catalytic Applications of 2,6-Dimethylanilinium Derivatives in Organic Reactions

Derivatives of 2,6-dimethylanilinium, particularly metal complexes of Schiff bases derived from 2,6-dimethylaniline, have demonstrated significant efficacy as catalysts in a range of organic reactions. The specific structure of the ligand and the choice of metal center are crucial in determining the catalyst's activity and selectivity.

For instance, palladium(II), copper(II), and cobalt(II) complexes with Schiff base ligands derived from bulky anilines like 2,6-dibenzhydryl-4-methylaniline (B1474207) (a more sterically hindered analogue) have been shown to be efficient catalysts. researchgate.net The palladium complex was effective in Suzuki-Miyaura coupling reactions, while the copper and cobalt complexes were active in the oxidation of secondary alcohols to ketones. researchgate.net